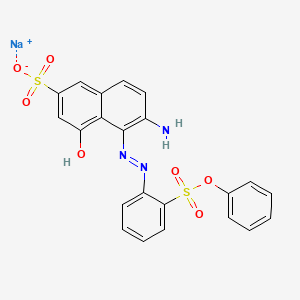
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid group.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in acidic medium.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amino derivatives of the compound.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt involves its interaction with various molecular targets:
Azo Group: The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules.
Sulfonic Acid Group: The sulfonic acid group enhances the solubility of the compound in water, facilitating its interaction with aqueous environments.
Hydroxy and Amino Groups: These functional groups can form hydrogen bonds with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((4-nitro-2-sulfophenyl)azo)-, disodium salt: Similar structure but with different substituents on the aromatic rings.
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)-, sodium salt: Contains a trifluoromethyl group instead of a phenoxysulfonyl group.
Uniqueness
The uniqueness of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(phenoxysulfonyl)phenyl)azo)-, monosodium salt lies in its specific substituents, which confer distinct chemical and physical properties. The presence of the phenoxysulfonyl group enhances its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
70209-95-9 |
|---|---|
Molecular Formula |
C22H16N3NaO7S2 |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
sodium;6-amino-4-hydroxy-5-[(2-phenoxysulfonylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O7S2.Na/c23-17-11-10-14-12-16(33(27,28)29)13-19(26)21(14)22(17)25-24-18-8-4-5-9-20(18)34(30,31)32-15-6-2-1-3-7-15;/h1-13,26H,23H2,(H,27,28,29);/q;+1/p-1 |
InChI Key |
DWJGKWGUTNRSPV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















